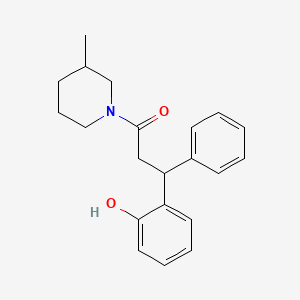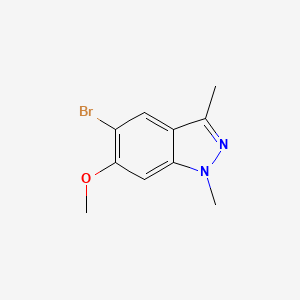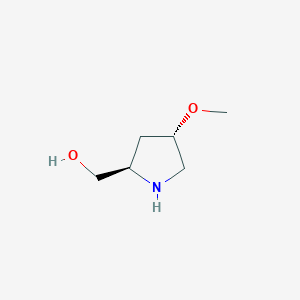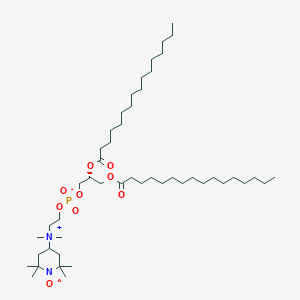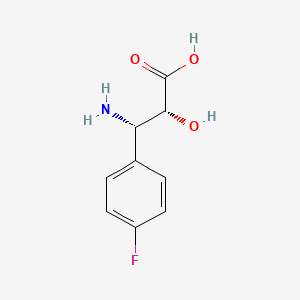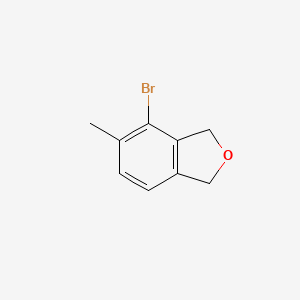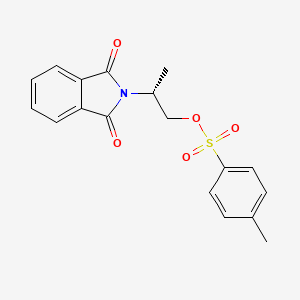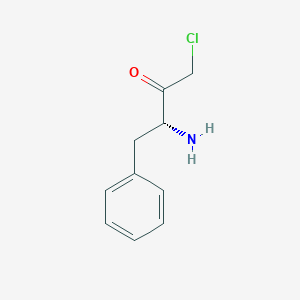
tert-Butyl 12-oxododecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 12-oxododecanoate is an organic compound belonging to the class of carboxylic acid esters It is characterized by the presence of a tert-butyl group attached to the ester functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 12-oxododecanoate can be synthesized through the esterification of 12-oxododecanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide as an oxidizing agent. This method allows for the efficient conversion of carboxylic acids to their corresponding tert-butyl esters under mild conditions . The process is scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 12-oxododecanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, often in the presence of a catalyst like copper chloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
tert-Butyl 12-oxododecanoate has several applications in scientific research:
Biology: The compound can be used in the preparation of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drug molecules and other therapeutic agents.
Industry: The compound is utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 12-oxododecanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by acids or bases, depending on the reaction conditions. The tert-butyl group provides steric hindrance, making the ester more resistant to nucleophilic attack compared to less bulky esters .
Comparaison Avec Des Composés Similaires
tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate: This compound has similar structural features but includes additional ether linkages.
tert-Butyl acetate: A simpler ester with a similar tert-butyl group but a shorter carbon chain.
Uniqueness: tert-Butyl 12-oxododecanoate is unique due to its longer carbon chain and the presence of a keto group, which imparts distinct reactivity and properties compared to other tert-butyl esters. Its structure allows for specific applications in organic synthesis and industrial processes that require longer-chain esters.
Propriétés
Formule moléculaire |
C16H30O3 |
|---|---|
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
tert-butyl 12-oxododecanoate |
InChI |
InChI=1S/C16H30O3/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h14H,4-13H2,1-3H3 |
Clé InChI |
HNNNDAHTAPOXQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


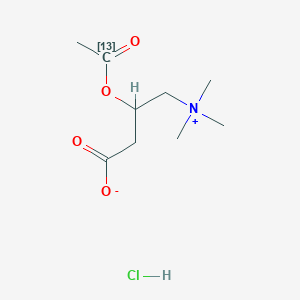

![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)
![(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15222164.png)
